N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide

tyrosinase inhibition melanogenesis structure-activity relationship

N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide (CAS 857183-80-3, MF C₇H₉N₃O₃, MW 183.16 g/mol) is a dihydropyrazolone derivative bearing dual acetyl functionality—an N1-acetyl group and a C3-acetamido substituent—on a partially saturated 4,5-dihydro-1H-pyrazole scaffold bearing a C5 ketone. The compound is classified under 2-pyrazolin-5-ones (5CI nomenclature: 2-Pyrazolin-5-one, 3-acetamido-1-acetyl-) and is structurally distinguished from fully aromatic pyrazoles and N1-unsubstituted pyrazolones by its saturated C4–C5 bond and the electron-withdrawing N1-acetyl moiety.

Molecular Formula C7H9N3O3
Molecular Weight 183.16 g/mol
Cat. No. B12876609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide
Molecular FormulaC7H9N3O3
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NN(C(=O)C1)C(=O)C
InChIInChI=1S/C7H9N3O3/c1-4(11)8-6-3-7(13)10(9-6)5(2)12/h3H2,1-2H3,(H,8,9,11)
InChIKeyQUCXPPUNQIQVGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide (CAS 857183-80-3): Core Identity and Structural Classification for Scientific Procurement


N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide (CAS 857183-80-3, MF C₇H₉N₃O₃, MW 183.16 g/mol) is a dihydropyrazolone derivative bearing dual acetyl functionality—an N1-acetyl group and a C3-acetamido substituent—on a partially saturated 4,5-dihydro-1H-pyrazole scaffold bearing a C5 ketone . The compound is classified under 2-pyrazolin-5-ones (5CI nomenclature: 2-Pyrazolin-5-one, 3-acetamido-1-acetyl-) and is structurally distinguished from fully aromatic pyrazoles and N1-unsubstituted pyrazolones by its saturated C4–C5 bond and the electron-withdrawing N1-acetyl moiety . Calculated physicochemical parameters include density 1.4 ± 0.1 g/cm³ and a predicted LogP of −2.26, indicating substantial hydrophilicity relative to many aryl-substituted pyrazole analogs .

Why N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide Cannot Be Interchanged with Common Pyrazolone or Pyrazole Analogs


The compound's differentiation rests on three interdependent structural features absent from the most common analogs: (i) the N1-acetyl group, which withdraws electron density from the ring and modulates biological target interactions differently than N1-H, N1-methyl, or N1-phenyl substituents [1]; (ii) the C5 ketone on a partially saturated dihydro scaffold, enabling keto-enol tautomerism and metal-chelation capacity not available in fully aromatic pyrazoles [2]; and (iii) the orthogonal reactivity of two chemically distinct acetyl groups (N1-acetyl vs C3-acetamido), which permits sequential, selective deprotection or derivatization in multi-step synthetic workflows [3]. Substituting with N-(1H-pyrazol-3-yl)acetamide (CAS 3553-12-6) eliminates N1 protection entirely, while N-(1-methyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide replaces the hydrolyzable acetyl with a metabolically inert methyl group, fundamentally altering both the compound's reactivity profile and its biological SAR as established for related dihydropyrazole series [1][4].

Quantitative Differentiation Evidence for N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide: Comparator-Anchored Performance Data


N1-Acetylation Abolishes Tyrosinase Inhibitory Activity Relative to N1-Unsubstituted Dihydropyrazoles

In a comparative SAR study of 3,5-diaryl-4,5-dihydro-1H-pyrazoles as tyrosinase inhibitors, Zhou et al. demonstrated that N-acetylation at the pyrazole N1 position causes markedly diminished inhibitory activity compared to the corresponding N1-unsubstituted (NH) compounds [1]. While the N1-H parent compounds exhibited measurable tyrosinase inhibition, introduction of the N1-acetyl group effectively eliminated this activity, establishing that the acetyl substituent is not a silent structural feature but a functional determinant of target engagement [1]. This finding was corroborated by a subsequent independent study which confirmed that N-substitution with aldehyde or acetyl groups on the pyrazole ring abrogates tyrosinase inhibition [2].

tyrosinase inhibition melanogenesis structure-activity relationship

N-Acetylated Pyrazolines Exhibit Differentiated Antibacterial Spectrum Versus Non-Acetylated Counterparts

Baseer et al. conducted a direct comparative study synthesizing 14 N-acetylated and non-acetylated pyrazoline derivatives from identical chalcone precursors, screening both series against 10 bacterial strains (7 Gram-positive, 3 Gram-negative) and 3 fungal species [1]. The study reported that pyrazolines as a class exhibited good to excellent antimicrobial activities relative to levofloxacin and fluconazole standards; however, the N-acetylated subset displayed a distinct activity profile from the non-acetylated subset, with N-acetyl pyrazoline derivatives showing increased antibacterial activity against Gram-positive bacteria but decreased activity against Gram-negative strains compared to their non-acetylated counterparts [1][2]. This Gram-selectivity shift is attributed to the altered electronic and lipophilic character imparted by the N1-acetyl group and represents a measurable, decision-relevant differentiation for procurement.

antimicrobial pyrazoline acetylation SAR Gram-positive bacteria

Dihydropyrazole Scaffold Demonstrates Sub-Micromolar α-Amylase Inhibition, Positioning the Core as a Validated Antidiabetic Lead Template

Ali et al. (2023) synthesized and evaluated 22 dihydropyrazole derivatives for α-amylase inhibition, reporting IC₅₀ values spanning 0.5509 to 810.73 μM against the standard acarbose (IC₅₀ = 73.12 μM) [1]. Five compounds outperformed acarbose, with the most potent achieving IC₅₀ values in the sub-micromolar to low micromolar range [1]. Critically, all compounds in this series bear the 4,5-dihydro-1H-pyrazole core—the identical scaffold present in N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide—and the SAR indicates that substitution at N1 and C3 is a key driver of potency variation [1]. This class-level data establishes a quantitative activity baseline for the dihydropyrazole scaffold against α-amylase, against which the incremental contribution of the N1-acetyl/C3-acetamido substitution pattern in the target compound can be systematically evaluated.

α-amylase inhibition antidiabetic dihydropyrazole IC50

1-Acetyl-4,5-dihydro(1H)pyrazoles Exhibit Antiproliferative Activity Against Breast and Lung Cancer Cell Lines with an ROS-Scavenging Mechanism

Alex et al. synthesized a focused library of 17 analogs of 1-acetyl-4,5-dihydro(1H)pyrazoles (JP-1 to JP-17) bearing two aromatic rings at positions 3 and 5, and evaluated antiproliferative activity against breast cancer (MCF-7, T-47D) and lung cancer (H-460, A-549) cell lines [1]. A subset of compounds (JP-1 through JP-7, JP-10, JP-11, JP-14, and JP-15) demonstrated significant antiproliferative activity against MCF-7 cells [1]. Mechanistically, the active compounds lowered intracellular reactive oxygen species (ROS) in the H₂DCFDA assay and induced mitochondria-dependent cell death in MCF-7 cells, establishing a dual ROS-scavenging/pro-apoptotic mechanism specific to this 1-acetyl-dihydropyrazole chemotype [1]. While N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide differs in its C3/C5 substituents (acetamido/oxo vs diaryl), the shared 1-acetyl-4,5-dihydro(1H)pyrazole core is the pharmacophoric element conferring the ROS-modulatory phenotype.

anticancer antiproliferative ROS scavenging MCF-7 H-460

Predicted LogP of −2.26 Differentiates the Target Compound from More Lipophilic N1-Aryl and N1-Alkyl Pyrazolone Analogs

The target compound exhibits a calculated LogP of −2.26 and density of 1.4 ± 0.1 g/cm³ . This LogP value places it firmly in the hydrophilic range (LogP < 0), distinguishing it from common comparator analogs: N-(1H-pyrazol-3-yl)acetamide derivatives typically have LogP values in the range of −0.2 to +0.6 depending on substitution, while N1-aryl pyrazolones frequently exceed LogP +2.0 . The pronounced hydrophilicity of N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide (LogP −2.26) is attributable to the combined effect of the polar C5 ketone, the C3 acetamido group, and the N1-acetyl carbonyl—together contributing 6 hydrogen bond acceptors and 1 hydrogen bond donor within a low molecular weight framework (MW 183.16) . This physicochemical profile predicts superior aqueous solubility but limited passive membrane permeability compared to more lipophilic analogs, a trade-off that directly impacts assay buffer compatibility, formulation strategy, and in vitro ADME interpretation.

lipophilicity LogP physicochemical properties solubility drug-likeness

Orthogonal Acetyl Groups Enable Sequential Synthetic Derivatization Unavailable with N1-Methyl or N1-Phenyl Analogs

The target compound possesses two chemically distinct acetyl groups: an N1-acetyl (directly attached to the endocyclic nitrogen) and a C3-acetamido (exocyclic amide). Under controlled hydrolysis conditions, these two groups can be differentiated—the N1-acetyl is typically more labile toward nucleophilic cleavage owing to the electron-withdrawing effect of the adjacent ring nitrogen and the C5 carbonyl, while the C3-acetamido group is stabilized by resonance with the pyrazolone ring [1][2]. This orthogonality is absent in N1-methyl (e.g., N-(1-methyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide) or N1-phenyl analogs, where the N1 substituent is not hydrolytically removable, and in N,N'-(1H-pyrazole-3,5-diyl)diacetamide, where both acetyl groups are chemically equivalent acetamido substituents [3]. The synthetic utility is further underscored by the demonstrated >80% yield for N-acetyl pyrazole formation under solvent-free microwave conditions, indicating robust and scalable access to this substitution pattern [1].

synthetic intermediate orthogonal protection derivatization pyrazolone heterocyclic chemistry

Evidence-Anchored Application Scenarios for N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide: Where This Compound Delivers Differentiated Value


Antimicrobial Screening Cascades Targeting Gram-Positive Pathogens with Acetyl-Dependent Selectivity

Based on the direct comparative evidence that N-acetylated pyrazolines exhibit enhanced antibacterial activity against Gram-positive bacteria relative to their non-acetylated counterparts [1], this compound is optimally positioned as a starting scaffold or reference probe in Gram-positive-focused antimicrobial discovery programs (e.g., targeting MRSA, S. aureus, E. faecalis). The compound's predicted LogP of −2.26 further supports aqueous assay compatibility for MIC determination by broth microdilution . Researchers should incorporate the corresponding N1-H or N1-methyl analog as a matched-pair control to confirm acetyl-dependent selectivity.

Anticancer Probe Development Leveraging the 1-Acetyl-Dihydropyrazole ROS-Modulatory Pharmacophore

The demonstrated capacity of 1-acetyl-4,5-dihydro(1H)pyrazoles to lower intracellular ROS and trigger mitochondria-dependent apoptosis in MCF-7 breast cancer cells [2] supports deployment of N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide as a core scaffold for structure-activity relationship expansion in ROS-modulating anticancer programs. The C3-acetamido and C5-oxo substituents offer two vectors for systematic derivatization while retaining the 1-acetyl pharmacophoric element [3]. Pairing with the N1-methyl analog and a fully aromatic pyrazole control is recommended to isolate the contribution of the dihydro scaffold and acetyl group to the ROS phenotype.

Metal Coordination Chemistry and Catalysis Exploiting the C5-Keto/N1-Acetyl Chelation Motif

The C5 ketone on the partially saturated dihydropyrazole ring, combined with the adjacent N1-acetyl carbonyl, creates a bidentate O,O- or N,O-chelation site capable of coordinating transition metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺) [4]. This chelation geometry is geometrically and electronically distinct from that of fully aromatic pyrazoles or N1-unsubstituted pyrazolones. The compound's high aqueous solubility (LogP −2.26) enables metal-complexation studies in polar solvents without co-solvent interference , making it suitable for developing homogeneous catalysts, metallodrug candidates, or metal-organic frameworks.

Multi-Step Heterocyclic Synthesis Utilizing Orthogonal Acetyl Protection/Deprotection Strategies

The presence of chemically distinct N1-acetyl and C3-acetamido groups enables sequential, chemoselective manipulation not achievable with mono-acetylated or N-alkyl analogs [3][4]. The N1-acetyl can be selectively cleaved under mild basic hydrolysis to unmask the N1-H pyrazolone for further N-functionalization, while the C3-acetamido remains intact. This orthogonal reactivity positions the compound as a versatile intermediate for constructing more complex pyrazolone-fused heterocycles, pyrazolopyridines, or pyrazolo-pyrimidines—downstream products of established synthetic value in medicinal chemistry.

Quote Request

Request a Quote for N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.